4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a trifluoromethoxy group to a phenyl ring in a pyridine framework. The exact synthetic route may vary, but it typically includes reactions such as cyclocondensation or addition reactions. Trifluoromethylpyridines are essential intermediates in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine consists of a pyridine ring fused with an imidazole ring. The trifluoromethoxy group is attached to the phenyl moiety. The fluorine atoms in the trifluoromethoxy group contribute to the compound’s unique properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including addition reactions and cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions to form more complex structures. The trifluoromethoxy group’s presence influences the reactivity and selectivity of these reactions .
Scientific Research Applications
Crystal Structure Analysis
Imidazo[4,5-b]pyridine derivatives like 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have been studied for their crystal structures. These studies provide insights into the molecular conformation, intermolecular interactions, and hydrogen bonding in these compounds (Hjouji et al., 2016), (Bourichi et al., 2019).
Synthesis and Biological Activity
These compounds have been synthesized and evaluated for various biological activities. For example, a series of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives showed antimicrobial and anticancer activity (Banda et al., 2016).
Cardiotonic Drug Research
The structure-activity relationships of arylimidazopyridines in cardiotonic drugs have been explored, with 2-phenylimidazo[4,5-c]pyridines showing potent inotropic activity (Robertson et al., 1985).
Antagonist of P2X7 Receptor
Research on tetrahydro-imidazo[4,5-c]pyridine derivatives has led to the identification of potent P2X7 antagonists, which could have therapeutic potential (Swanson et al., 2016).
Exploration of Fluorescent Properties
Studies on imidazo[1,2-a]pyridine-based compounds, which are structurally related to imidazo[4,5-c]pyridines, have explored their potential as fluorescent organic compounds (Tomoda et al., 1999).
Antiviral Research
Imidazo[4,5-c]pyridine derivatives have been investigated for their antiviral properties, particularly against hepatitis C virus, demonstrating significant antiviral activity (Puerstinger et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as theretinoid-related orphan receptor γt (RORγt) and P2X7 receptors . These receptors play crucial roles in immune response and neurological functions.
Mode of Action
It’s known that the compound can participate in various chemical reactions, including addition reactions and cross-coupling reactions. The presence of the trifluoromethoxy group influences the reactivity and selectivity of these reactions.
Biochemical Pathways
Pharmacokinetics
Similar compounds have been found to have high oral bioavailability .
Result of Action
Similar compounds have been found to suppress t helper 17 (th17) responses, including il-17 and ifn-γ production .
Action Environment
Similar compounds have been found to show potent inotropic activity and have been studied for their crystal structures, providing insights into the molecular conformation, intermolecular interactions, and hydrogen bonding in these compounds.
Properties
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJDKJXHXHBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.